Methyl (S)-3-((tert-butoxycarbonyl)amino)-2-fluoropropanoate
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Overview
Description
Methyl (S)-3-((tert-butoxycarbonyl)amino)-2-fluoropropanoate is a compound that features a tert-butoxycarbonyl (Boc) protected amino group and a fluorine atom on a propanoate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (S)-3-((tert-butoxycarbonyl)amino)-2-fluoropropanoate typically involves the protection of an amino group with a Boc group and the introduction of a fluorine atom. One common method involves the reaction of an amino acid derivative with di-tert-butyl dicarbonate (Boc2O) in the presence of a base to form the Boc-protected amino acid.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems have been developed for the direct introduction of the tert-butoxycarbonyl group into various organic compounds, offering a more efficient and sustainable alternative to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
Methyl (S)-3-((tert-butoxycarbonyl)amino)-2-fluoropropanoate can undergo several types of chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Deprotection Reactions: The Boc group can be removed using strong acids such as trifluoroacetic acid (TFA) to yield the free amine.
Common Reagents and Conditions
Fluorinating Agents: Diethylaminosulfur trifluoride (DAST) is commonly used for introducing the fluorine atom.
Deprotecting Agents: Trifluoroacetic acid (TFA) is used for removing the Boc group.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.
Deprotected Amines: Removal of the Boc group yields the free amine, which can be further functionalized.
Scientific Research Applications
Methyl (S)-3-((tert-butoxycarbonyl)amino)-2-fluoropropanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein modifications.
Industry: Utilized in the production of fine chemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of Methyl (S)-3-((tert-butoxycarbonyl)amino)-2-fluoropropanoate involves its interaction with various molecular targets. The Boc group provides protection to the amino group, allowing selective reactions to occur at other sites. Upon deprotection, the free amine can participate in further chemical reactions. The fluorine atom can influence the compound’s reactivity and interactions with biological targets .
Comparison with Similar Compounds
Similar Compounds
Methyl (S)-3-((tert-butoxycarbonyl)amino)-2-chloropropanoate: Similar structure but with a chlorine atom instead of fluorine.
Methyl (S)-3-((tert-butoxycarbonyl)amino)-2-bromopropanoate: Similar structure but with a bromine atom instead of fluorine.
Uniqueness
Methyl (S)-3-((tert-butoxycarbonyl)amino)-2-fluoropropanoate is unique due to the presence of the fluorine atom, which can significantly alter its chemical and biological properties compared to its chloro and bromo analogs. Fluorine atoms can enhance the stability and lipophilicity of the compound, making it more suitable for certain applications .
Properties
Molecular Formula |
C9H16FNO4 |
---|---|
Molecular Weight |
221.23 g/mol |
IUPAC Name |
methyl (2S)-2-fluoro-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |
InChI |
InChI=1S/C9H16FNO4/c1-9(2,3)15-8(13)11-5-6(10)7(12)14-4/h6H,5H2,1-4H3,(H,11,13)/t6-/m0/s1 |
InChI Key |
OPQLRNAPBIXORO-LURJTMIESA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)NC[C@@H](C(=O)OC)F |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(C(=O)OC)F |
Origin of Product |
United States |
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